molecular formula C26H29ClF3N3O2 B1488082 HC 067047 hydrochloride CAS No. 1481646-76-7

HC 067047 hydrochloride

Cat. No. B1488082
CAS RN: 1481646-76-7
M. Wt: 508 g/mol
InChI Key: OYEPECVNCLAKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HC 067047 hydrochloride is a potent and selective TRPV4 antagonist . It has been shown to increase functional bladder capacity and to reduce micturition frequency in wild-type mice and rats with cystitis . It also has applications in reducing scarring and inflammation in pulmonary disease and is used in the treatment of hypertension .


Synthesis Analysis

The synthesis of HC 067047 hydrochloride involves complex chemical reactions. The exact process is proprietary information held by the manufacturing companies and is not publicly available .


Molecular Structure Analysis

The molecular structure of HC 067047 hydrochloride is represented by the formula C26H28F3N3O2 . It has a molecular weight of 471.51 .


Physical And Chemical Properties Analysis

HC 067047 hydrochloride is a crystalline solid . It is soluble in DMSO to a concentration of at least 15 mg/mL . It is also soluble in ethanol . The compound should be stored at -20°C .

Mechanism of Action

HC 067047 hydrochloride works by selectively antagonizing the TRPV4 (Transient Receptor Potential Vanilloid 4) receptor . It inhibits currents through mouse, human, and rat TRPV4 orthologs .

Safety and Hazards

HC 067047 hydrochloride is considered hazardous. It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N3O2.ClH/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31;/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEPECVNCLAKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HC 067047 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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